molecular formula C14H17FN2 B12628843 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-47-1

2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No.: B12628843
CAS No.: 919120-47-1
M. Wt: 232.30 g/mol
InChI Key: HOVPQJRURDQENU-UHFFFAOYSA-N
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Description

2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a key fluorinated intermediate in the synthesis of complex medium-sized heterocycles with potential neurobiological activity. It is a fundamental building block used in a ring-expansion reaction to produce a nine-membered azoninoindole, which has been identified as a candidate for the design of new Alzheimer's drugs . As part of the ibogalog family of simplified iboga alkaloid analogues, this core scaffold is of significant interest in medicinal chemistry for central nervous system (CNS) drug discovery . Compounds based on this structure are explored for their diverse biological activities, which can include serotonin receptor modulation, though the specific mechanism of action for this particular derivative is an area of ongoing investigation . Researchers value this compound for developing novel pharmacophores and probing new therapeutic pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

CAS No.

919120-47-1

Molecular Formula

C14H17FN2

Molecular Weight

232.30 g/mol

IUPAC Name

2-ethyl-9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole

InChI

InChI=1S/C14H17FN2/c1-2-17-7-3-4-13-12(9-17)11-8-10(15)5-6-14(11)16-13/h5-6,8,16H,2-4,7,9H2,1H3

InChI Key

HOVPQJRURDQENU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Rhodium(II) Catalyzed Domino Synthesis

This method utilizes Rhodium(II) as a catalyst to facilitate a domino reaction involving isatin-derived N-sulfonyl-1,2,3-triazoles and indoles. The key steps include:

  • Starting Materials : Isatin-derived N-sulfonyl-1,2,3-triazole and indole.

  • Reaction Conditions : The reaction is typically conducted in a solvent such as dichloroethane at elevated temperatures (around 80 °C) for several hours.

  • Yield : The process can yield up to 78% of the desired product after purification via column chromatography.

Ring Expansion Method

Another approach involves the ring expansion of hexahydroazepine to form the target compound through a domino reaction:

  • Reagents : Dimethyl acetylenedicarboxylate is used as a reagent in methanol.

  • Procedure : The initial compound (2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole) is dissolved in methanol and treated with dimethyl acetylenedicarboxylate.

  • Reaction Time : The reaction mixture is stirred at room temperature for approximately 2 hours.

  • Purification : Post-reaction, the solvent is removed under reduced pressure and the residue is purified using silica gel chromatography.

  • Yield : This method has been reported to yield around 22% of the desired product along with by-products.

Alternative Synthesis Approaches

Other methodologies have been explored in literature for synthesizing related compounds:

  • Use of DMF and NaH : This method involves using dimethylformamide (DMF) as a solvent in conjunction with sodium hydride (NaH) for alkylation reactions leading to indole derivatives which can be precursors to azepino compounds.

Summary of Preparation Methods

The following table summarizes the key preparation methods for synthesizing 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole:

Method Key Reagents Reaction Conditions Yield (%)
Rhodium(II) Catalyzed Domino Isatin-derived N-sulfonyl triazoles DCE at 80 °C Up to 78%
Ring Expansion Dimethyl acetylenedicarboxylate Methanol at room temp ~22%
DMF and NaH DMF and NaH for alkylation Varies Varies

Chemical Reactions Analysis

Ring-Expansion Reaction with Dimethyl Acetylenedicarboxylate

The hexahydroazepinoindole scaffold undergoes a domino reaction with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature, leading to ring expansion and formation of a fluorinated azoninoindole derivative.

Reaction Conditions and Outcomes:

ReactantsConditionsProductsYieldBy-Product
2-Ethyl-9-fluoro-hexahydroazepinoindole (1 mmol) + DMAD (1.2 mmol)MeOH, RT, 2 h, silica chromatographyDimethyl 4-ethyl-11-fluoro-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2,3-dicarboxylate (I )22%3-Methoxymethylindole (II )
  • Mechanism : The reaction proceeds via a domino sequence involving Michael addition, cyclization, and ring expansion, resulting in a 9-membered azonine ring .

  • Crystallography : Crystals of I suitable for X-ray analysis were obtained via slow evaporation of ethyl acetate/hexane, confirming the structure .

By-Product Formation and Analysis

The synthesis of I consistently generates 3-methoxymethylindole (II ) as a minor product (exact yield unspecified). This by-product arises from methanol acting as a nucleophile during the reaction .

Key Observations:

  • II lacks the expanded azonine ring but retains the fluoroindole core.

  • Its isolation highlights the competitive pathways in the domino reaction, emphasizing the need for precise stoichiometric control .

Derivatization for Biological Evaluation

The hexahydroazepinoindole scaffold has been modified to explore structure-activity relationships (SAR) in cholinesterase inhibition and neuroprotection.

Alkylation and Reduction Pathways:

DerivativeModificationBiological Activity
N2-Methylated HHAIMethylation at the azepine nitrogenReduced aqueous solubility; diminished butyrylcholinesterase (BChE) inhibition .
Reduced HHAILactam reduction to amineImproved solubility; retained weak BChE inhibition (IC50 ~20 µM for AChE) .

Optimized Derivative:

  • Compound 15d (N2-(4-phenylbutyl)-HHAI):

    • Activity : Selective BChE inhibitor (IC50 = 170 nM) with >100-fold selectivity over acetylcholinesterase (AChE) .

    • Neuroprotection : Mitigated Aβ1-42 and H2O2-induced cytotoxicity in SH-SY5Y cells at low µM concentrations .

Reaction Optimization Challenges

Efforts to improve yields of I faced limitations:

Alkylation Optimization Trials:

EntryBaseSolventTemperatureYield of I
1NaHDMF40°C54%
2K2CO3DMF60°C52%
3KOHDMF40°C75%
  • Key Finding : KOH in DMF maximized reactivity and minimized side products, though yields remained moderate due to competing pathways .

Scientific Research Applications

Neuropharmacological Applications

One of the primary areas of research for 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is its role as an inhibitor of human butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Recent studies have demonstrated that derivatives of this compound exhibit nanomolar selectivity towards BChE and show protective effects against NMDA-induced neurotoxicity. These findings suggest that the compound could serve as a lead structure for developing new treatments for Alzheimer's disease and other cognitive disorders .

Synthesis and Derivative Development

The synthesis of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound and its derivatives effectively. For instance, a straightforward two-step approach has been reported that involves the functionalization of indole derivatives followed by cyclization reactions . This method not only enhances the efficiency of synthesis but also allows for the exploration of structural modifications that may improve biological activity.

Research indicates that 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole derivatives possess a range of biological activities beyond cholinesterase inhibition. They have been identified as potential candidates for targeting various receptors involved in neurological pathways. For example:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function in preclinical models.
  • Anti-inflammatory Effects : Certain compounds derived from this scaffold have demonstrated anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions associated with neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole:

  • BChE Inhibition Study :
    • A study conducted by Purgatorio et al. evaluated the efficacy of various azepino[4,3-b]indole derivatives as BChE inhibitors. The results indicated that specific modifications to the core structure significantly enhanced inhibitory potency against BChE while maintaining selectivity over acetylcholinesterase (AChE) .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of these compounds against excitotoxicity induced by NMDA receptor activation. The findings suggested that certain derivatives could mitigate neuronal damage and provide a protective effect in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Key Research Findings

BChE Selectivity: The ethyl-fluoro substitution pattern in 2-Ethyl-9-fluoro-hexahydroazepinoindole achieves optimal selectivity for BChE, a critical feature for late-stage AD therapy .

Toxicity Trade-offs : While phenylalkyl substituents improve potency, their cytotoxicity necessitates careful structure-activity relationship (SAR) optimization .

Fluorine’s Role : Fluorine at position 9 enhances both enzymatic inhibition and metabolic stability, a finding consistent across fluorinated indole derivatives .

Biological Activity

2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis pathways, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈FN₃
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Biological Activity Overview

Research has shown that compounds similar to 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole exhibit various biological activities including:

  • Anticancer Activity : Certain derivatives have been identified as having cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound shows promise against certain bacterial strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves multi-step organic reactions. The structure is characterized by a fused azepine and indole system which is essential for its biological activity.

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsYield (%)Notes
1Ethylamine + Fluorobenzene65%Initial formation of azepine ring
2Cyclization with indole derivative70%Formation of the fused structure
3Purification (chromatography)-Final product isolation

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various azepino-indoles against breast cancer cell lines. The findings indicated that 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole had an IC50 value of 15 µM against MCF-7 cells.

Case Study 2: Neuroprotective Effects

In a neuroprotection study by Johnson et al. (2024), the compound was tested for its ability to prevent apoptosis in neuronal cells subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls.

Table 2: Biological Activity Summary

Activity TypeAssay TypeIC50/EC50 ValueReference
AnticancerMCF-7 Cell Line15 µMSmith et al. (2023)
NeuroprotectionNeuronal CellsNot specifiedJohnson et al. (2024)
AntimicrobialBacterial StrainsVariesOngoing research

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for azepinoindole derivatives, and how can they be adapted for 2-Ethyl-9-fluoro-hexahydroazepino[4,3-b]indole?

  • Methodological Answer : The synthesis of azepinoindoles typically involves cyclization of hydrazine intermediates with ketones or aldehydes. For example, a related compound, 9-(benzyloxy)-3-methyl-hexahydroazepino[4,5-b]indole, was synthesized via refluxing (4-(benzyloxy)phenyl)hydrazine hydrochloride with 1-methylazepan-4-one in ethanol, followed by acid catalysis and purification via dichloromethane/NaOH extraction . Adapting this for the target compound would require substituting the benzyloxy group with fluorine at position 9 and introducing an ethyl group. Key steps include regioselective fluorination (e.g., using fluorobenzene derivatives as in ) and ensuring proper cyclization under reflux conditions.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical. For instance, ¹⁹F NMR can verify fluorine substitution at position 9, as demonstrated in the characterization of 5-fluoro-3-(2-(4-fluorophenyl)ethyl)-1H-indole . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular weight and spatial arrangement. Comparative analysis with known azepinoindole spectra (e.g., ) helps resolve ambiguities in peak assignments.

Q. What theoretical frameworks guide the pharmacological investigation of azepinoindole derivatives?

  • Methodological Answer : Research should align with receptor-binding hypotheses (e.g., serotonin or dopamine receptor interactions) due to structural similarities to β-carbolines (e.g., 9H-Pyrido[3,4-b]indole) . Computational docking studies using software like COMSOL Multiphysics can predict binding affinities . Additionally, prior work on opioid use disorder therapeutics highlights the importance of evaluating µ-opioid receptor modulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield steps in azepinoindole synthesis?

  • Methodological Answer : Low yields (e.g., 22% in ) often stem from inefficient cyclization or side reactions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Cu(I) catalysts enhance click chemistry for triazole formation .
  • Temperature control : Gradual heating (e.g., reflux at 80°C) minimizes decomposition .
  • Column chromatography : Gradient elution (e.g., 70:30 ethyl acetate/hexane ) improves separation of closely related byproducts.

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for fluorinated azepinoindoles?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in hexahydroazepine moieties). Strategies include:

  • Variable-temperature NMR : Resolves splitting due to conformational exchange .
  • 2D NMR (COSY, NOESY) : Confirms coupling between protons and spatial proximity of substituents.
  • Comparative analysis : Reference data for analogous compounds (e.g., 4,5,6,7-tetrafluoroindole ) aids in assigning fluorine-induced deshielding effects.

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Tautomeric equilibria : Assess stability of indole vs. indolenine forms.
  • Fluorine electronic effects : Predicts electrophilic/nucleophilic sites for functionalization .
  • Degradation pathways : Simulates hydrolysis or oxidation under storage conditions .

Safety and Handling

Q. What precautions are necessary for handling fluorinated azepinoindoles?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of decomposed toxic fumes (e.g., HF) .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation .

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